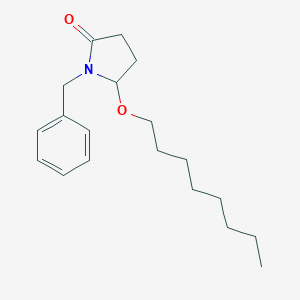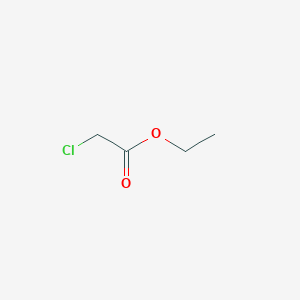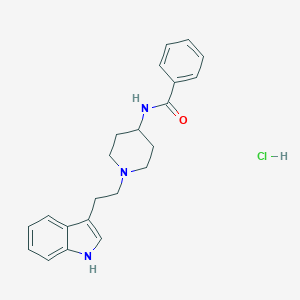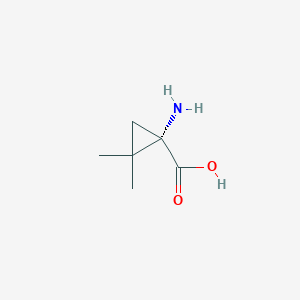
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is an amino acid derivative that has gained significant interest in the scientific community due to its unique structure and potential applications. ADMC is a cyclopropane-containing amino acid that is not found in nature but can be synthesized through various methods.
Mécanisme D'action
The mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is not yet fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Effets Biochimiques Et Physiologiques
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique structure, which allows for the development of new and innovative chemical reactions. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can also be easily synthesized using various methods, making it readily available for research purposes. However, one of the limitations of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid research, including the development of new drugs and pharmaceuticals, the study of its potential applications in materials science, and the exploration of its role in various cellular pathways and signaling molecules. Additionally, further research is needed to fully understand the mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves the use of different chemical reactions, including cyclopropanation, amino acid protection, and deprotection. One of the most common methods for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid synthesis is the cyclopropanation of glycine derivatives. This method involves the reaction of N-protected glycine with a diazoalkane reagent to form a cyclopropane-containing intermediate, which is then deprotected to yield (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is in the development of new drugs and pharmaceuticals. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
130930-42-6 |
|---|---|
Nom du produit |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
CUDYUNNRMLWYTR-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(C[C@]1(C(=O)O)N)C |
SMILES |
CC1(CC1(C(=O)O)N)C |
SMILES canonique |
CC1(CC1(C(=O)O)N)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, (1S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




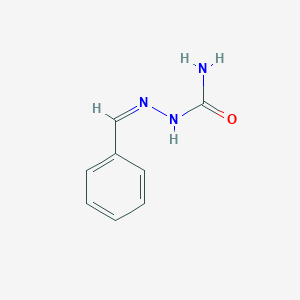
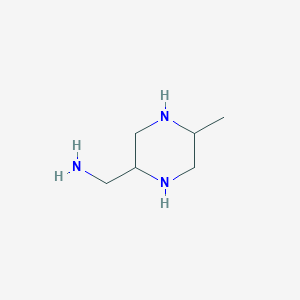
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

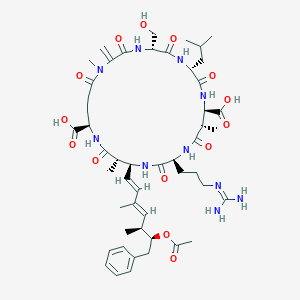
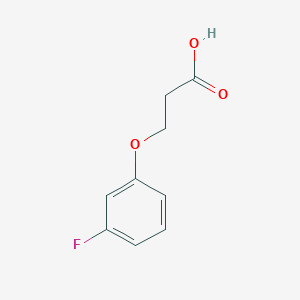
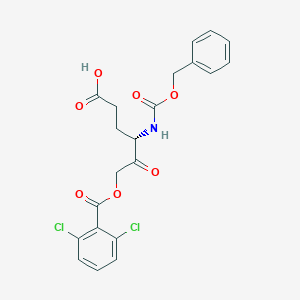

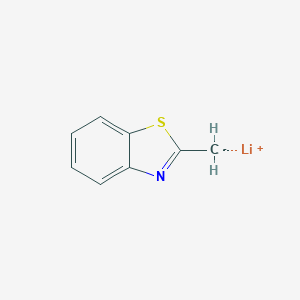
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
